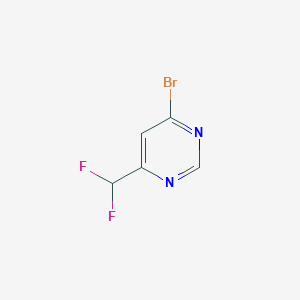

4-Bromo-6-(difluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-(difluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF2N2/c6-4-1-3(5(7)8)9-2-10-4/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAGXBPOPTWSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (Related Intermediate)

A well-documented method for preparing halogenated pyrimidines involves multi-step synthesis starting from p-bromophenylacetic acid, as detailed in patent US10556871B1:

- Step 1: Catalytic esterification of p-bromophenylacetic acid with methanol using a solid acid catalyst (e.g., iron oxide, zirconium oxide complex with sulfate ions) in toluene under reflux to form methyl p-bromophenylacetate.

- Step 2: Reaction of methyl p-bromophenylacetate with sodium methoxide and dimethyl carbonate in methanol under nitrogen atmosphere at 75 °C to generate an intermediate.

- Step 3: Addition of formamidine hydrochloride to the intermediate mixture, stirred at 20-30 °C for 15-17 hours to form a pyrimidine ring intermediate.

- Step 4: Chlorination of the intermediate using solid phosgene in toluene with N,N-dimethylaminopyridine as catalyst at 95-105 °C, followed by aqueous workup and recrystallization to yield 5-(4-bromophenyl)-4,6-dichloropyrimidine with high purity (HPLC purity 99.93%) and overall yields around 73-74%.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | p-Bromophenylacetic acid, methanol, solid acid catalyst, reflux | ~94-95 | Esterification, catalyst recyclable |

| 2 | Sodium methoxide, dimethyl carbonate, methanol, 75 °C | Not specified | Formation of intermediate |

| 3 | Formamidine hydrochloride, 20-30 °C, 15-17 h | ~92.5 | Pyrimidine ring formation |

| 4 | Solid phosgene, toluene, N,N-dimethylaminopyridine, 95-105 °C | ~84-85 | Chlorination to dichloropyrimidine |

| Total | Overall process yield | ~73-74 | High purity product |

This method highlights the use of solid acid catalysts for esterification, solid phosgene for chlorination, and mild reaction conditions, enabling scalability and resource efficiency.

Introduction of Difluoromethyl Group

Difluoromethylation via Fluorination of Bromomethyl Precursors

Difluoromethyl groups are often introduced by fluorination of bromomethyl or aldehyde intermediates using reagents like (diethylamino)sulfur trifluoride (DAST), although such reagents pose scale-up challenges due to hazards.

Practical Synthesis of Difluoromethylpyridine Derivatives

A scalable and practical synthesis of 4-(difluoromethyl)pyridin-2-amine, a related difluoromethylated heterocycle, was reported by ACS Publications. Key points include:

- Starting from commercially available 2,2-difluoroacetic anhydride to avoid hazardous fluorinating agents.

- Multi-step synthesis involving formation of difluoromethylated intermediates, oxime formation, hydrobromic acid treatment, and zinc reduction.

- The process avoids sealed vessels and dangerous reagents, suitable for scale-up.

- The final product was obtained in 60% isolated yield on a kilogram scale.

Proposed Synthetic Route for 4-Bromo-6-(difluoromethyl)pyrimidine

Based on the above data, a plausible synthetic route is:

Prepare 4-bromo-6-chloropyrimidine or 5-(4-bromophenyl)-4,6-dichloropyrimidine intermediate using the esterification, amidine cyclization, and chlorination steps described in patent US10556871B1.

Substitute the 6-chloro group with a difluoromethyl group by:

- Reacting with a difluoromethylating agent such as 2,2-difluoroacetic anhydride derivatives or via nucleophilic substitution with difluoromethyl anions or equivalents.

- Alternatively, converting the 6-position to a bromomethyl or aldehyde intermediate, then fluorinating using safer fluorination methods avoiding DAST, as demonstrated in the pyridine analog synthesis.

Purification and characterization to ensure high purity (>99%) and yield optimization.

Summary Table of Preparation Methods

| Preparation Step | Method/Conditions | Yield (%) | Comments |

|---|---|---|---|

| Esterification of p-bromophenylacetic acid | Methanol, solid acid catalyst, reflux, toluene | 94-95 | Catalyst recyclable, efficient |

| Pyrimidine ring formation | Formamidine hydrochloride, 20-30 °C, 15-17 h | ~92.5 | Mild conditions, high conversion |

| Chlorination to dichloropyrimidine | Solid phosgene, N,N-dimethylaminopyridine, 95-105 °C | 84-85 | High purity product, scalable |

| Difluoromethyl group introduction | Difluoroacetic anhydride derivatives or nucleophilic substitution | 60-85 (varies) | Avoids hazardous reagents, scalable |

Research Findings and Considerations

- The use of solid acid catalysts and solid phosgene in chlorination steps simplifies purification and reduces environmental impact.

- Avoidance of hazardous fluorinating agents like DAST is crucial for scalability and safety; 2,2-difluoroacetic anhydride offers a practical alternative.

- Reaction conditions (temperature, solvent, catalyst loading) critically influence yields and purity.

- Multi-step synthesis requires careful intermediate isolation or telescoping to optimize overall yield (~60-75% achievable).

- Analytical techniques such as HPLC and LC-MS are essential for monitoring purity and reaction progress, with reported purities exceeding 99% for halogenated pyrimidine products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(difluoromethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: It participates in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids in the presence of a base like potassium carbonate in an organic solvent such as toluene or ethanol.

Stille Coupling: Involves the use of organotin reagents and palladium catalysts under similar conditions.

Major Products Formed:

Aryl-Substituted Pyrimidines: Formed through Suzuki-Miyaura coupling.

Vinyl-Substituted Pyrimidines: Formed through Stille coupling.

Scientific Research Applications

4-Bromo-6-(difluoromethyl)pyrimidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(difluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, pyrimidine derivatives have been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Bromo-6-(difluoromethyl)pyrimidine with related compounds:

Key Observations:

- Halogen Effects : Bromine at the 4-position increases molecular weight and stabilizes intermediates in Suzuki coupling reactions compared to chlorine .

- Fluorinated Groups : The difluoromethyl (–CF₂H) group offers a balance between electronic effects and steric bulk, whereas trifluoromethyl (–CF₃) significantly enhances lipophilicity but may reduce cellular uptake due to poor solubility .

- Additional Substituents: Methyl or amino groups at the 2- or 6-positions alter steric and electronic profiles, impacting synthetic versatility and target interactions .

Biological Activity

4-Bromo-6-(difluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of a bromine atom and a difluoromethyl group, which significantly influence its pharmacological properties. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is CHBrFN. The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and the use of difluoromethylating agents. The presence of the bromine atom and difluoromethyl group enhances its reactivity and biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of this compound have demonstrated efficacy against melanoma and breast cancer cells, with IC values indicating potent cytotoxic effects.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.09 ± 0.0085 | Inhibition of PI3K/mTOR pathways |

| A549 (Lung Cancer) | 0.03 ± 0.0056 | Induction of apoptosis |

| Colo-205 (Colorectal) | 0.01 ± 0.074 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with specific substituents have exhibited higher sensitivity against Escherichia coli and Staphylococcus aureus compared to standard antibiotics.

The biological activity of this compound can be attributed to its ability to interact with key molecular targets involved in various signaling pathways:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as PI3K and mTOR, which are crucial in cancer cell proliferation.

- Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis or function, contributing to its antimicrobial efficacy.

Case Studies

Recent studies have provided insights into the therapeutic potential of this compound:

- Study on Anticancer Activity : A study published in Cancer Research demonstrated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, derivatives of this compound showed superior activity against resistant bacterial strains, suggesting its utility in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Bromo-6-(difluoromethyl)pyrimidine, and how can reaction conditions be optimized?

- Answer : The synthesis of fluorinated pyrimidines often involves halogenation and fluoromethylation steps. For bromination at the 4-position, regioselective bromination using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 0–25°C) is common. Introducing the difluoromethyl group at position 6 may utilize fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, as described for analogous pyrimidine derivatives . Metal-free conditions (e.g., using β-CF3-aryl ketones as precursors) can enhance yield and reduce side reactions . Optimization should focus on temperature control (<50°C), solvent selection (e.g., dichloromethane for DAST reactions), and stoichiometric ratios (1:1.2 substrate:fluorinating agent) to minimize decomposition .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation:

- ¹H NMR : The difluoromethyl group (-CF2H) typically appears as a triplet (δ ~5.5–6.5 ppm, ) .

- ¹⁹F NMR : A doublet for -CF2H (δ ~-110 to -120 ppm, ) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺) should match the theoretical molecular weight (C5H4BrF2N2: 232.96 g/mol) within 2 ppm error .

Q. What safety precautions are essential when handling this compound?

- Answer : The compound may release toxic fumes (e.g., HBr, HF) under decomposition. Key precautions include:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Avoid inhalation/contact; store in airtight containers away from moisture .

- Dispose of waste via licensed hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How does the difluoromethyl group at position 6 influence the electronic properties and reactivity of the pyrimidine ring?

- Answer : The -CF2H group is a strong electron-withdrawing moiety, reducing electron density at the pyrimidine ring. This activates the 4-bromo substituent as a leaving group, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling). The inductive effect of fluorine also stabilizes intermediates in cross-coupling reactions, improving yields . Computational studies (e.g., DFT) can quantify charge distribution, showing decreased LUMO energy at the 4-position, which enhances electrophilic reactivity .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

- Answer : Inconsistent bioactivity often arises from:

- Solubility issues : Use co-solvents (DMSO:PBS mixtures) or prodrug approaches to enhance bioavailability .

- Metabolic instability : Introduce steric hindrance (e.g., methyl groups) near the difluoromethyl moiety to reduce oxidative degradation .

- Off-target effects : Perform kinome-wide profiling to identify selectivity gaps and refine substituent design .

Q. How can this compound serve as a scaffold for kinase inhibitors in medicinal chemistry?

- Answer : The bromine at position 4 allows for late-stage diversification via cross-coupling (e.g., with aryl boronic acids), while the difluoromethyl group enhances target binding through hydrophobic interactions and fluorine-specific contacts (e.g., with kinase ATP pockets) . For example, pyrazolo[1,5-a]pyrimidines with difluoromethyl groups exhibit IC50 values <20 nM against PI3Kδ, demonstrating the moiety's role in potency and selectivity .

Methodological and Analytical Guidance

Q. What analytical protocols are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

- Answer : Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (water:acetonitrile + 0.1% formic acid). Monitor transitions at m/z 233 → 154 (quantifier) and 233 → 79 (qualifier) . Validate method parameters (LOQ: 1 ng/mL, RSD <15%) per ICH guidelines.

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Answer : DFT calculations (e.g., B3LYP/6-31G*) can model transition states for Suzuki-Miyaura couplings. Key parameters include:

- Bond dissociation energy (BDE) of C-Br (~70 kcal/mol), indicating ease of oxidative addition .

- NBO analysis to assess electron withdrawal by -CF2H and its impact on Pd(0) catalyst activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.